molecular formula C46H55F6N3O4 B1144734 Dutasteride β-Dimer CAS No. 1648593-70-7

Dutasteride β-Dimer

Cat. No.: B1144734
CAS No.: 1648593-70-7
M. Wt: 827.9 g/mol
InChI Key: VHEQRKYIOQGSHW-WUMOMAKDSA-N
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Description

Dutasteride β-Dimer is a synthetic compound derived from dutasteride, a medication primarily used to treat benign prostatic hyperplasia

Mechanism of Action

Biochemical Pathways

The primary biochemical pathway affected by Dutasteride β-Dimer is the conversion of testosterone to DHT by the 5α-reductase enzymes . By inhibiting these enzymes, this compound effectively reduces the levels of DHT in the body . This leads to a decrease in the hormonal stimulation of the prostate gland, thereby reducing its size and alleviating symptoms of benign prostatic hyperplasia (BPH) .

Pharmacokinetics

The pharmacokinetics of this compound involves both linear and non-linear components . During chronic administration, the linear pathway dominates, and it exhibits a long elimination half-life (t ½) of 3–5 weeks . This compound is soluble in organic solvents, such as ethanol, methanol, and polyethylene glycol 400, but it is insoluble in water . The bioavailability and peak exposure to dutasteride are influenced by the formulation of the administered medication .

Result of Action

The primary result of this compound’s action is a significant reduction in the symptoms of BPH in men . By reducing the levels of DHT, this compound decreases the hormonal stimulation of the prostate gland, leading to a reduction in its size . This alleviates symptoms of BPH and reduces the risk of acute urinary retention and the need for BPH-related surgery .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formulation of the drug can significantly impact its bioavailability and peak exposure . Therefore, the choice of formulation is crucial for obtaining the optimal pharmacokinetic properties of this compound . Furthermore, the presence of other drugs or substances in the body that can interact with 5α-reductase could potentially affect the efficacy and stability of this compound .

Biochemical Analysis

Biochemical Properties

Dutasteride β-Dimer is a potent inhibitor of both the type I and type II isoforms of steroid 5α-reductase . This enzyme is intracellular and converts testosterone to 5α-dihydrotestosterone (DHT). By reducing the levels of circulating DHT, this compound plays a significant role in biochemical reactions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It primarily treats the symptoms of benign prostatic hyperplasia (BPH), an enlarged prostate not associated with cancer . It influences cell function by reducing the levels of DHT, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It selectively inhibits both the type I and type II isoforms of steroid 5α-reductase, an intracellular enzyme that converts testosterone to DHT . This results in a significant reduction in the levels of circulating DHT .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has a half-life of more than 240 hours and a washout period of more than 680 hours . This indicates the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathway that converts testosterone to DHT . It interacts with the enzyme 5α-reductase during this process

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is not explicitly available in the current literature. It is known that this compound is orally administered and is extensively metabolized in the liver .

Subcellular Localization

Given its role as a 5α-reductase inhibitor, it is likely to be localized in the cytoplasm where the enzyme 5α-reductase is found .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dutasteride β-Dimer involves several steps, starting with the preparation of dutasteride. Dutasteride is synthesized through a series of chemical reactions, including the condensation of 2,5-bis(trifluoromethyl)aniline with 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. The resulting intermediate is then subjected to further reactions to form dutasteride .

To prepare this compound, dutasteride is reacted with specific reagents under controlled conditions. The reaction typically involves the use of organic solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the formation of the β-Dimer .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Dutasteride β-Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents such as halogens. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds. Substitution reactions can result in the formation of halogenated derivatives .

Biological Activity

Dutasteride β-Dimer is a dimeric form of dutasteride, a potent 5α-reductase inhibitor. This compound has garnered attention for its potential therapeutic applications, particularly in treating conditions linked to dihydrotestosterone (DHT), such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and clinical implications.

This compound functions primarily as a 5α-reductase inhibitor , blocking the conversion of testosterone to DHT. This inhibition occurs through binding interactions with both type I and type II isoforms of the enzyme. The dual inhibition leads to a significant reduction in serum DHT levels, which is critical in managing androgen-related disorders.

Key Mechanisms:

  • Inhibition of 5α-reductase : this compound inhibits both isoforms of the enzyme, resulting in near-complete suppression of DHT levels, more effective than its predecessor finasteride.
  • Cellular Effects : The compound influences various cellular processes, including proliferation and apoptosis in prostate tissues.

This compound is characterized by several biochemical properties that enhance its efficacy:

  • Potency : It is significantly more potent than finasteride, showing a 45-fold increase in inhibiting type I and a 2-fold increase in inhibiting type II 5α-reductase isoenzymes .
  • Half-life : The compound has a long half-life exceeding 240 hours, allowing for sustained action within the body .
  • Washout Period : Its effects can persist beyond 680 hours after discontinuation, indicating prolonged biological activity .

Clinical Applications

This compound's primary applications are in the treatment of:

  • Benign Prostatic Hyperplasia (BPH) : Clinical trials have demonstrated that dutasteride reduces prostate volume and improves urinary symptoms significantly compared to placebo.
  • Androgenetic Alopecia : The compound is also being explored for its efficacy in treating hair loss conditions linked to androgen levels.

Efficacy Studies

A systematic review highlighted that treatment with dutasteride resulted in:

  • A 52.4% decrease in serum prostate-specific antigen (PSA) levels after six months.
  • A 25% reduction in total prostate volume over two years .

Comparative Studies

In comparative studies against finasteride:

  • Patients receiving dutasteride showed a 94.7% reduction in serum DHT levels compared to only 70.8% with finasteride .
  • Significant improvements were noted in urinary flow rates and symptom scores among dutasteride users over time.

Case Studies

  • Cerebral Venous Sinus Thrombosis (CVT) : A case report discussed a patient who developed CVT after prolonged use of dutasteride for alopecia. Symptoms improved upon discontinuation of the drug and initiation of anticoagulation therapy .
  • Prostate Cancer Prevention : Long-term studies suggest that dutasteride may reduce the incidence of prostate cancer by inhibiting DHT synthesis, although further research is needed to confirm these findings .

Summary Table of Biological Activity

FeatureThis compoundFinasteride
Inhibition Potency45-fold (type I), 2-fold (type II)Selective for type II only
Serum DHT Reduction>90%~70%
Half-life>240 hours6–8 hours
Clinical ApplicationsBPH, androgenetic alopeciaBPH only

Properties

CAS No.

1648593-70-7

Molecular Formula

C46H55F6N3O4

Molecular Weight

827.9 g/mol

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C46H55F6N3O4/c1-41-19-16-30-26(27(41)9-11-32(41)39(58)53-34-23-24(45(47,48)49)5-8-31(34)46(50,51)52)7-14-36-44(30,4)22-18-38(57)55(36)40(59)33-12-10-28-25-6-13-35-43(3,21-17-37(56)54-35)29(25)15-20-42(28,33)2/h5,8,17-18,21-23,25-30,32-33,35-36H,6-7,9-16,19-20H2,1-4H3,(H,53,58)(H,54,56)/t25-,26-,27-,28-,29-,30-,32+,33+,35+,36+,41-,42-,43+,44+/m0/s1

InChI Key

VHEQRKYIOQGSHW-WUMOMAKDSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5C(=O)[C@H]6CC[C@@H]7[C@@]6(CC[C@H]8[C@H]7CC[C@@H]9[C@@]8(C=CC(=O)N9)C)C)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5C(=O)C6CCC7C6(CCC8C7CCC9C8(C=CC(=O)N9)C)C)C

Synonyms

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-in

Origin of Product

United States

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